molecular formula C18H16BrN3O4S B300865 4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Cat. No. B300865
M. Wt: 450.3 g/mol
InChI Key: YJHZWYKSKWGGPU-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of certain kinases, such as AKT and ERK, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide have been extensively studied in preclinical models. This compound has been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the pathogenesis of various diseases. It also induces apoptosis in cancer cells and inhibits their proliferation and migration.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide in lab experiments include its potent anti-inflammatory and anti-cancer activities, its unique chemical structure, and its well-established synthesis method. However, limitations include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

For the research of 4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, this compound could be further studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases.

Synthesis Methods

The synthesis of 4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide involves the reaction of 3-bromo-4-methoxybenzaldehyde with 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylic acid hydrazide in the presence of a suitable base. The resulting product is then treated with benzenesulfonyl chloride to obtain the final compound. This synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

The unique chemical structure of 4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide makes it a promising candidate for scientific research. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in preclinical studies.

properties

Product Name

4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

4-[(4Z)-4-[(3-bromo-4-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C18H16BrN3O4S/c1-11-15(9-12-3-8-17(26-2)16(19)10-12)18(23)22(21-11)13-4-6-14(7-5-13)27(20,24)25/h3-10H,1-2H3,(H2,20,24,25)/b15-9-

InChI Key

YJHZWYKSKWGGPU-DHDCSXOGSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)Br)C3=CC=C(C=C3)S(=O)(=O)N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)Br)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)Br)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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